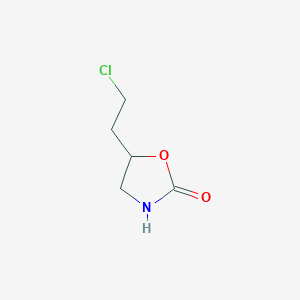

5-(2-Chloroethyl)-2-oxazolidinone

Description

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

5-(2-chloroethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8ClNO2/c6-2-1-4-3-7-5(8)9-4/h4H,1-3H2,(H,7,8) |

InChI Key |

GKEPFKCRSLWTLE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkylating Agents with Chloroethyl Groups

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

- Mechanism : Nitrosoureas with chloroethyl groups exhibit dual alkylating and carbamoylating activities. The chloroethyl moiety facilitates DNA crosslinking, while carbamoylation inhibits DNA repair enzymes .

- Solubility: High lipophilicity (octanol/water distribution coefficient) enhances blood-brain barrier penetration, critical for treating intracranial tumors .

- Therapeutic Index : Balancing alkylating activity (for efficacy) and solubility (for toxicity) is crucial. Compounds with lower carbamoylating activity and higher alkylating potency show improved therapeutic indexes .

5-(2-Chloroethyl)-2,4-dichloropyrimidine

- Structural Analogy : Shares a chloroethyl chain but differs in the pyrimidine core. Like 5-fluorouracil, it acts as an antimetabolite but also alkylates DNA due to the chloroethyl group, causing G2/M phase arrest .

- Chlorine Content : Increased chlorine atoms correlate with enhanced antiproliferative effects, as seen in 2,4-dichloro-6-methylpyrimidine analogues .

Oxazolidinone Derivatives

5-(Chloromethyl)-2-oxazolidinone

- However, it may exhibit faster reaction kinetics due to higher electrophilicity .

- Applications : Primarily used as a synthetic intermediate rather than a therapeutic agent, highlighting the chloroethyl group’s superior biological relevance .

Metaxalone (5-[(3,5-Dimethyl-phenoxy)methyl]-2-oxazolidinone)

- Activity: The phenoxy substituent shifts activity from alkylation to muscle relaxation, demonstrating how substituent variation alters pharmacological profiles .

- Toxicity : Metaxalone’s clinical decline due to toxicity underscores the chloroethyl group’s balanced efficacy-safety profile in alkylating agents .

5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone

- Toxicity: Classified as a Group 2B carcinogen, this compound highlights the risk of nitroaromatic substituents, contrasting with the chloroethyl group’s more targeted alkylation mechanism .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of 5-(2-Chloroethyl)-2-oxazolidinone and Analogues

| Compound | Molecular Weight | logP | Alkylating Activity | Primary Biological Target | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | ~163.6 | 1.5–2.5 | Moderate-High | DNA | Moderate (alkylation) |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 214.7 | 2.8 | High | DNA/Repair Enzymes | High (myelosuppression) |

| 5-(Chloromethyl)-2-oxazolidinone | ~149.6 | 1.0–1.5 | Low-Moderate | N/A (Intermediate) | Low |

| Metaxalone | 221.2 | 2.0 | None | Muscle Tissue | High (hepatotoxicity) |

- ADME Profile : Computational models predict good oral bioavailability and high gastrointestinal absorption for chloroethyl-substituted compounds, with logP values (1–3) favoring membrane permeability .

- Metabolic Stability : Chloroethyl groups undergo slower degradation compared to nitrosoureas, which rapidly decompose in plasma (half-life ~5 minutes) .

Preparation Methods

Reaction Mechanism and Adaptations

The process involves two stages:

-

Formation of N-(1-hydroxyalkyl)-2-oxazolidinone :

-

5-Ethyl-2-oxazolidinone reacts with acetaldehyde in acidified ethanol (pH 0.5–1.5 using methanolic HCl) at 40°C. A 1.5:1 molar ratio of ethanol to acetaldehyde ensures complete conversion to 3-(1-hydroxyethyl)-5-ethyl-2-oxazolidinone.

-

Adaptation for chloroethyl groups : Replacing acetaldehyde with chloroacetaldehyde could yield 3-(1-chloroethyl)-5-ethyl-2-oxazolidinone. However, steric and electronic effects may necessitate higher temperatures or alternative catalysts.

-

-

Catalytic Dehydration :

Challenges and Optimization

-

Chloroethyl stability : Chlorine’s electronegativity may promote side reactions (e.g., elimination to form vinyl chloride).

-

Catalyst selection : NaHSO₄ effectively dehydrates hydroxyethyl groups but may require modification for chloroethyl intermediates.

The JOC_2003_68_104.pdf details a one-pot synthesis of 5-functionalized oxazolidinones from 2-substituted aziridines. While the cited examples focus on vinyl and acyl groups, the methodology is adaptable to chloroethyl substituents.

Synthetic Pathway

-

Aziridine Precursor Preparation :

-

2-Chloroethylaziridine can be synthesized via nucleophilic substitution of 2-hydroxyethylaziridine with HCl or via epoxide ring-opening with ammonia followed by chlorination.

-

-

Ring Expansion with Carbonyl Electrophiles :

Yield and Scalability

-

Reported yields for analogous reactions (e.g., 5-vinyloxazolidinone) exceed 85%.

-

Chloroethyl groups may reduce yields due to competing elimination; however, low-temperature reflux (40–60°C) and anhydrous conditions can mitigate this.

Bis(2-Chloroethyl)amine Cyclization with Carbonyl Compounds

The ARKIVOC paper (31200.pdf) describes the synthesis of oxazolidinone derivatives via cyclization of bis(2-chloroethyl)amine with carbonyl compounds like isatins. This approach directly incorporates the chloroethyl group into the oxazolidinone ring.

Reaction Protocol

-

Substrate Preparation :

-

Bis(2-chloroethyl)amine is reacted with a cyclic diketone (e.g., isatin) in the presence of potassium carbonate (K₂CO₃) as a base.

-

-

Cyclization Mechanism :

Optimization Strategies

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature : Reactions proceed efficiently at 60–80°C, avoiding decomposition of the chloroethyl group.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pyrolytic Decomposition | N-(1-hydroxyalkyl) derivatives | 260°C, NaHSO₄ catalyst, N₂ flow | 65–87 | High yields, scalable | Requires high-temperature equipment |

| Aziridine Expansion | 2-Chloroethylaziridine | Reflux in CH₃CN, 7 hours | ~85 | Stereochemical control | Sensitive to moisture |

| Bis(2-Chloroethyl)amine | Bis(2-chloroethyl)amine | K₂CO₃, 60–80°C | 70–80 | Direct incorporation of chloroethyl | Limited substrate scope |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from moisture and oxidizing agents.

Refer to safety data sheets (SDS) of structurally similar chlorinated compounds (e.g., 2-chloroethanesulfonyl chloride) for emergency response guidelines .

How can computational modeling aid in designing this compound derivatives with enhanced bioactivity?

Advanced Research Question

- Molecular Docking : Predict binding affinities to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.

- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity to guide synthetic priorities.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, bioavailability) early in design.

Validate predictions with in vitro assays to refine models iteratively .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Advanced Research Question

- pH Control : Buffer reactions near neutral pH (6–8) to prevent hydrolysis of the oxazolidinone ring.

- Stabilizing Agents : Add antioxidants (e.g., BHT) to reduce oxidative degradation.

- Low-Temperature Storage : Maintain samples at –20°C in desiccated environments.

Characterize degradation products via LC-MS to identify vulnerable functional groups and refine stability protocols .

How does the chloroethyl group influence the compound’s reactivity compared to other halogenated oxazolidinones?

Advanced Research Question

The chloroethyl group offers higher reactivity in SN2 reactions compared to bulkier halogenated analogs (e.g., 5-bromo derivatives) due to reduced steric hindrance. However, it is less electrophilic than trifluoromethyl groups, necessitating stronger nucleophiles for substitution. Comparative kinetic studies using GC-MS or NMR can quantify reaction rates and guide synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.